molecular formula C10H16ClN3O B1680472 Sabcomeline hydrochloride CAS No. 159912-58-0

Sabcomeline hydrochloride

Cat. No.: B1680472
CAS No.: 159912-58-0
M. Wt: 229.71 g/mol
InChI Key: INJWRVWKJFJRFO-SCRZZQONSA-N
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Description

Sabcomeline Hydrochloride, also known as R-(Z)-(+)-α-(methoxyimino)-1-azabicyclo[2.2.2]octane-3-acetonitrile hydrochloride, is a potent and functionally selective muscarinic M1 receptor partial agonist. It has been studied for its potential therapeutic effects in treating cognitive deficits associated with Alzheimer’s disease and other neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sabcomeline Hydrochloride involves the formation of the hydrochloride salt of R-(Z)-(+)-α-(methoxyimino)-1-azabicyclo[2.2.2]octane-3-acetonitrile. The synthetic route typically includes the following steps:

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through crystallization and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Sabcomeline Hydrochloride primarily undergoes substitution reactions due to the presence of the methoxyimino and acetonitrile groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .

Scientific Research Applications

Sabcomeline Hydrochloride has been extensively studied for its potential therapeutic applications in various fields:

Mechanism of Action

Sabcomeline Hydrochloride exerts its effects by selectively binding to and activating muscarinic M1 receptors. This activation enhances cholinergic neurotransmission, which is crucial for cognitive functions such as learning and memory. The compound’s partial agonist activity ensures that it can modulate receptor activity without causing excessive stimulation, thereby reducing the risk of side effects .

Comparison with Similar Compounds

Uniqueness of Sabcomeline Hydrochloride: this compound stands out due to its high selectivity for M1 receptors and its partial agonist activity. This selectivity allows for targeted modulation of cognitive functions with a lower risk of cholinergic side effects compared to non-selective agonists .

Properties

CAS No.

159912-58-0

Molecular Formula

C10H16ClN3O

Molecular Weight

229.71 g/mol

IUPAC Name

(3Z,3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide;hydrochloride

InChI

InChI=1S/C10H15N3O.ClH/c1-14-12-10(6-11)9-7-13-4-2-8(9)3-5-13;/h8-9H,2-5,7H2,1H3;1H/b12-10+;/t9-;/m0./s1

InChI Key

INJWRVWKJFJRFO-SCRZZQONSA-N

SMILES

CON=C(C#N)C1CN2CCC1CC2.Cl

Isomeric SMILES

CO/N=C(\C#N)/[C@H]1CN2CCC1CC2.Cl

Canonical SMILES

CON=C(C#N)C1CN2CCC1CC2.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sabcomeline hydrochloride;  BCI-224;  BRL-55473;  CEB-2424;  SB-202026A;  BCI224;  BRL55473;  CEB2424;  SB202026A. Memric.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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